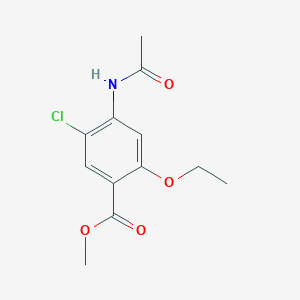
(S)-3-Phenylcyclohexanone
Descripción general
Descripción
(S)-3-Phenylcyclohexanone, also known as (S)-3-phenylcyclohexanol, is an important organic compound used in a variety of research and industrial applications. It is a versatile compound that can be used as a starting material for the synthesis of various compounds and can be used in a variety of reactions. This compound has been studied extensively over the years and its properties have been used in many different ways.
Aplicaciones Científicas De Investigación
Analytical Profiling in Toxicology
(S)-3-Phenylcyclohexanone has been studied in the context of analytical toxicology. For instance, De Paoli et al. (2013) investigated the characterization and analytical profiling of psychoactive arylcyclohexylamines, including compounds structurally related to (S)-3-Phenylcyclohexanone. They developed and validated a method for analyzing these substances in biological fluids using high-performance liquid chromatography (HPLC) and ultraviolet (UV) detection (De Paoli et al., 2013).
Enzymatic Synthesis and Catalysis
The compound has relevance in enzymatic synthesis. For example, research by Choi et al. (2010) on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in the synthesis of antidepressants, utilized enzymes that act on substrates structurally similar to (S)-3-Phenylcyclohexanone. This study highlights the potential of using biocatalysts in synthesizing structurally related compounds (Choi et al., 2010).
Stereochemical Analysis
The stereochemistry of derivatives of phenylcyclohexane, closely related to (S)-3-Phenylcyclohexanone, has been explored extensively. Berti et al. (1966) investigated the stereochemistry of phenylcyclohexane derivatives, providing insights into the conformational properties of these compounds. This research contributes to the understanding of the stereochemical aspects of (S)-3-Phenylcyclohexanone and its derivatives (Berti et al., 1966).
Chiroptical Spectroscopy
The compound's properties have been studied using chiroptical spectroscopy methods. Scafato et al. (2013) utilized electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) to study the configuration and conformational properties of molecules structurally similar to (S)-3-Phenylcyclohexanone. This research is significant for understanding the chiroptical properties of (S)-3-Phenylcyclohexanone (Scafato et al., 2013).
Corrosion Inhibition Studies
Additionally, (S)-3-Phenylcyclohexanone and its derivatives have been explored in the context of corrosion inhibition. Ostapenko et al. (2014) investigated the potential of 2-cyclohexenylcyclohexanone as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. This study indicates the possible application of (S)-3-Phenylcyclohexanone in corrosion inhibition and surfactant roles (Ostapenko et al., 2014)
Propiedades
IUPAC Name |
(3S)-3-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUDSQXFVZPTO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455740 | |
| Record name | (S)-3-Phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Phenylcyclohexanone | |
CAS RN |
57344-86-2 | |
| Record name | (S)-3-Phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research highlights the use of monodentate phosphoramidite ligands like L4 in achieving high enantioselectivity. How do these ligands compare to traditional bidentate ligands like BINAP in terms of reaction rate and enantiomeric excess?
A1: The research demonstrates that the monodentate phosphoramidite ligand L4 exhibits a significantly faster reaction rate compared to the bidentate ligand BINAP in the rhodium-catalyzed 1,4-addition of phenylboronic acid to 2-cyclohexenone [, ]. While both ligands result in high enantiomeric excess (ee) for (S)-3-Phenylcyclohexanone (97-98%), L4 achieves >99% conversion within 5 minutes at 100°C, whereas BINAP requires 5 hours under the same conditions. This difference in reaction rate is attributed to the faster catalytic turnover frequency (TOF) observed with L4 (2500 h-1) compared to BINAP (110 h-1) []. This highlights the potential of monodentate phosphoramidites as efficient alternatives to traditional bidentate ligands in asymmetric catalysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

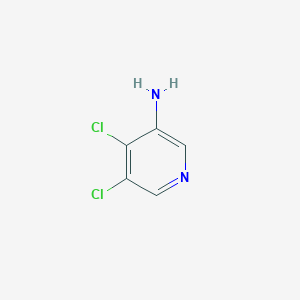

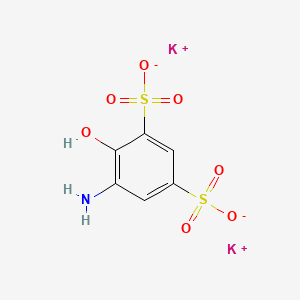
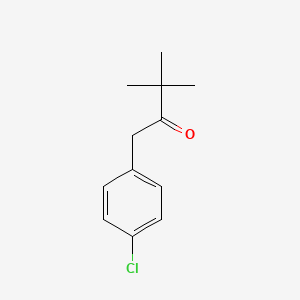

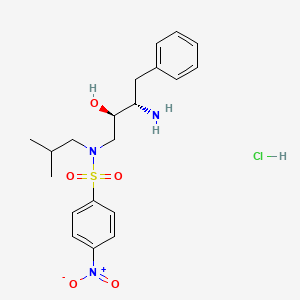

![(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol](/img/structure/B1589352.png)
![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)

